Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Description
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methyl ester at position 3 of the thiophene ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures, particularly under basic or nucleophilic conditions.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-7(5-6-17-8)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIAAGYSQCHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The mechanism involves:
-
Knoevenagel Condensation : Methyl cyanoacetate reacts with a ketone (e.g., cyclohexanone) to form an α,β-unsaturated nitrile.
-
Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile’s α-carbon, forming a thiol intermediate.
-
Cyclization : Intramolecular cyclization generates the 2-aminothiophene-3-carboxylate core.
Optimized Conditions :
Substrate Scope and Limitations
-
Ketone Selection : Aliphatic ketones (e.g., acetone, cyclohexanone) yield higher regioselectivity than aromatic counterparts.
-
Side Reactions : Over-condensation or polysulfide formation may occur with excess sulfur or prolonged heating.
tert-Butoxycarbonyl (Boc) Protection of the Amine
The primary amine at the thiophene’s 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired reactivity during downstream transformations.
Protection Protocol
Reagents :
-
Boc₂O (1.2 equivalents).
-
4-Dimethylaminopyridine (DMAP, catalytic).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
Procedure :
-
Dissolve methyl 2-aminothiophene-3-carboxylate in anhydrous DCM.
-
Add Boc₂O and DMAP under nitrogen.
-
Stir at room temperature for 4–6 hours.
-
Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 85–92%.
Characterization of Protected Product
-
¹H NMR :
-
Boc tert-butyl protons: δ 1.43 (s, 9H).
-
Thiophene H-4 and H-5: δ 6.72 (d, J = 5.4 Hz) and δ 7.18 (d, J = 5.4 Hz).
-
-
IR : C=O stretches at 1695 cm⁻¹ (ester) and 1680 cm⁻¹ (Boc carbamate).
Alternative Synthetic Routes
[3+3] Cycloaddition Strategy
A novel approach from recent literature employs a [3+3] cycloaddition between in situ–generated 2-mercaptoethanal and α,β-unsaturated hydrazones (Scheme 1).
Steps :
-
Sulpha-Michael Addition : 2-Mercaptoethanal reacts with the hydrazone’s α-carbon.
-
Cyclization : Intramolecular attack by the hydrazone’s nitrogen forms the thiophene ring.
Advantages :
-
Avoids malodorous sulfur reagents.
-
Enables modular substitution patterns.
Limitations :
-
Requires precise stoichiometry and anhydrous conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities utilize flow reactors to enhance reproducibility and safety:
-
Residence Time : 10–15 minutes at 100°C.
-
Catalyst : Immobilized lipases for Boc protection (reduces DMAP usage).
Waste Management
-
Sulfur Byproducts : Neutralized with aqueous NaHCO₃.
-
Solvent Recovery : >90% ethanol recycled via distillation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Gewald + Boc | 70–85 | >98 | Scalable, high regioselectivity | Requires toxic sulfur |
| [3+3] Cycloaddition | 50–65 | 95–97 | Odorless, modular | Sensitive to moisture |
Troubleshooting and Optimization
Low Yields in Gewald Reaction
-
Cause : Incomplete sulfur incorporation.
-
Solution : Increase reaction time to 12 hours or add 10 mol% Na₂S as a catalyst.
Boc Deprotection During Workup
-
Cause : Acidic impurities in silica gel.
-
Solution : Pre-treat chromatography columns with triethylamine.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has been investigated for its biological activities, particularly as an antibacterial and antioxidant agent.
Antioxidant Activity
Recent studies have shown that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, a study highlighted the synthesis of thiophene derivatives that demonstrated up to 62% inhibition in antioxidant activity compared to ascorbic acid, indicating their potential use in developing antioxidant therapies .
Antibacterial Activity
The compound has also been tested for its antibacterial efficacy against various bacterial strains. In particular, amino thiophene derivatives showed higher activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition rates ranging from 40% to 86% . This suggests potential applications in pharmaceutical formulations targeting bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Material Science Applications
Beyond medicinal uses, this compound can also be explored in material science due to its unique structural properties.
Polymer Chemistry
Thiophene derivatives are valuable in the development of conductive polymers. This compound can serve as a monomer for synthesizing polymers with enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics .
Case Study 1: Antioxidant Activity Evaluation
A systematic study evaluated various thiophene derivatives for their antioxidant properties using the ABTS method. The results indicated that compounds containing amino groups exhibited superior activity compared to their hydroxy or methyl counterparts .
| Compound Type | % Inhibition |
|---|---|
| Amino Derivatives | 62.0 - 46.9 |
| Hydroxy Derivatives | 54.9 - 28.4 |
| Methyl Derivatives | No activity - 47.8 |
Case Study 2: Antibacterial Efficacy Assessment
Another study focused on the antibacterial properties of thiophene derivatives against multiple bacterial strains. The findings demonstrated that amino-substituted thiophenes were more effective than their hydroxy or methyl variants .
| Bacterial Strain | Amino Derivative Inhibition (%) | Hydroxy Derivative Inhibition (%) | Methyl Derivative Inhibition (%) |
|---|---|---|---|
| S. aureus | 83.3 | 70.8 | No activity |
| B. subtilis | 82.6 | 78.3 | No activity |
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protecting group can be removed under acidic conditions to reveal the free amino group, which can then interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate can be contextualized by comparing it to related thiophene derivatives. Below is an analysis of key analogs, focusing on molecular features, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
2.1.1 Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
- Structure: Features a tetrahydrobenzo[b]thiophene core with an ethoxycarbonyl group and a 4-hydroxyphenyl-substituted amino moiety.
- Key Differences : The saturated benzo ring and ethyl ester contrast with the unsaturated thiophene and methyl ester in the target compound. The Boc group in the target compound provides acid-labile protection, whereas the 4-hydroxyphenyl group in 6o may confer polarity and hydrogen-bonding capacity.
- Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield, highlighting challenges in achieving high efficiency for complex substituents .
2.1.2 Methyl 2-[(2-Furylcarbonyl)Amino]Thiophene-3-Carboxylate
- Structure: Substituted with a furylcarbonyl group instead of Boc at the amino position.
- The molecular weight (251.26 g/mol) is lower than the Boc analog (estimated ~267.3 g/mol) due to the lighter furan substituent .
2.1.3 Methyl 2-Amino-5-tert-Butylthiophene-3-Carboxylate
- Structure: Contains an unprotected amino group and a tert-butyl substituent at position 5.
- Key Differences: The absence of Boc protection reduces molecular weight (213.30 g/mol) and increases reactivity at the amino site. The tert-butyl group on the thiophene ring enhances lipophilicity (LogP: 2.99) compared to the Boc-protected amino group, which may balance hydrophobicity and solubility .
Physicochemical and Spectral Properties
Reactivity and Stability
- Boc Protection: The Boc group in the target compound enhances stability under basic conditions but is cleavable under acidic environments (e.g., TFA), enabling selective deprotection. In contrast, compounds with unprotected amines (e.g., Methyl 2-amino-5-tert-butylthiophene-3-carboxylate) are prone to oxidation or unwanted acylation .
- Ester Groups : Methyl esters (target compound) generally hydrolyze slower than ethyl esters (6o) under physiological conditions, influencing drug design and metabolic stability .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a compound belonging to the thiophene derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.
Overview of Thiophene Derivatives
Thiophene derivatives are known for various biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties. The presence of the thiophene ring in these compounds often enhances their interaction with biological targets, making them suitable candidates for drug development .
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H21NO4S
- Molecular Weight : 311.4 g/mol
- CAS Number : 1313712-54-7
- IUPAC Name : this compound
The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, which is crucial for maintaining stability during synthesis and enhancing bioavailability .
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various thiophene compounds, it was found that modifications in the thiophene ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the Boc group may also contribute to increased solubility and permeability across bacterial membranes .
Antitumor Activity
This compound has demonstrated promising antitumor activity. In vitro studies have shown that compounds with a similar structure can induce apoptosis in cancer cells. For instance, derivatives with a thiophene core were evaluated for their cytotoxic effects on breast cancer cell lines, displaying IC50 values ranging from 23.2 to 49.9 μM .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 23.2 | Breast Cancer |
| Compound B | 49.9 | Lung Cancer |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in animal models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis or reduced inflammation.
- Oxidative Stress Reduction : Thiophene derivatives may also act as antioxidants, reducing oxidative stress within cells .
Case Studies
Several studies have explored the biological activity of thiophene derivatives:
- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of various thiophene derivatives on different cancer cell lines, highlighting the structural importance of the thiophene ring in enhancing biological activity.
- Investigation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of thiophene compounds in mouse models, demonstrating significant reductions in inflammatory markers following treatment with these compounds.
Q & A
Q. How can researchers optimize reaction conditions for scale-up without compromising yield?
- Solvent Screening : Replace methanol with DMF or dioxane for higher boiling points and improved solubility of intermediates .
- Catalyst Optimization : Use triethylamine (TEA) or DMAP to accelerate acylation steps while reducing side products .
Methodological Notes
- Synthesis : Prioritize inert conditions and HPLC purification for Boc-protected intermediates .
- Characterization : Cross-validate NMR assignments with HSQC/HMBC for ambiguous signals .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
